molecular formula C15H14O2 B1660872 (2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 84922-00-9

(2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B1660872
CAS No.: 84922-00-9
M. Wt: 226.27 g/mol
InChI Key: LXMJCCGGGNVBFC-SOFGYWHQSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethylbenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, alkylated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antimicrobial effects could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2,4-dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-1-(2,4-dimethylphenyl)-3-(pyridin-2-yl)prop-2-en-1-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

(2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-7-14(12(2)10-11)15(16)8-6-13-4-3-9-17-13/h3-10H,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMJCCGGGNVBFC-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419454
Record name NSC201619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84922-00-9
Record name NSC201619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one

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